

# Molecular formula and properties of Delapril Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025



# Delapril Hydrochloride: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Delapril Hydrochloride**, an angiotensin-converting enzyme (ACE) inhibitor. The document details its molecular and physicochemical properties, mechanism of action, and relevant experimental protocols, presented for the scientific community involved in drug discovery and development.

## **Core Molecular and Physicochemical Properties**

**Delapril Hydrochloride** is the hydrochloride salt of Delapril, a prodrug that is metabolized in the body to its active diacid forms.[1][2] Key identifying and physical characteristics are summarized below.



| Property          | Data                                                                                                                                          | Reference(s) |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Molecular Formula | C26H33CIN2O5                                                                                                                                  | [1][3]       |
| Molecular Weight  | 489.0 g/mol                                                                                                                                   | [1][3]       |
| CAS Number        | 83435-67-0                                                                                                                                    | [1][3]       |
| IUPAC Name        | 2-[2,3-dihydro-1H-inden-2-yl-<br>[(2S)-2-[[(2S)-1-ethoxy-1-oxo-<br>4-phenylbutan-2-<br>yl]amino]propanoyl]amino]aceti<br>c acid;hydrochloride | [1][4]       |
| Melting Point     | 169 °C                                                                                                                                        | [5]          |
| Solubility        | DMSO: 250 mg/mL (511.25<br>mM) Water: 1.72 mg/mL (3.52<br>mM)                                                                                 | [6]          |
| pKa (Predicted)   | Strongest Acidic: 3.82<br>Strongest Basic: 5.21                                                                                               | [7]          |

# Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

**Delapril Hydrochloride** is a prodrug that undergoes hepatic metabolism to its active metabolites, delapril diacid and 5-hydroxy delapril diacid.[1][2] These active forms are potent inhibitors of the Angiotensin-Converting Enzyme (ACE).[8][9] ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a key regulator of blood pressure.[9]

The mechanism involves the following steps:

- Inhibition of Angiotensin II Formation: The active metabolites of Delapril competitively inhibit ACE, thereby preventing the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Octapeptide Angiotensin II.[1][8]
- Vasodilation: The reduction in Angiotensin II levels leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in total peripheral resistance, which in turn



lowers blood pressure.[8]

- Reduced Aldosterone Secretion: Angiotensin II stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention by the kidneys.[8] By inhibiting Angiotensin II production, Delapril indirectly decreases aldosterone secretion, leading to reduced sodium and water retention and a decrease in blood volume.[1][8]
- Bradykinin Potentiation: ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[9] Inhibition of ACE leads to increased levels of bradykinin, which further contributes to the blood pressure-lowering effect of Delapril.[9]

The signaling pathway of the Renin-Angiotensin-Aldosterone System and the point of inhibition by Delapril's active metabolites are illustrated in the following diagram.



Click to download full resolution via product page

RAAS Pathway and Delapril Inhibition.

## **Experimental Protocols**

This section outlines methodologies for key experiments related to the characterization and analysis of **Delapril Hydrochloride**.

# High-Performance Liquid Chromatography (HPLC) for Purity and Quantification



A general reverse-phase HPLC (RP-HPLC) method can be adapted for the analysis of **Delapril Hydrochloride** in pharmaceutical formulations.

#### Methodology:

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size), and an autosampler.
- Mobile Phase Preparation: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to the acidic range) and an organic solvent (e.g., methanol or acetonitrile) is typically used. The exact ratio should be optimized to achieve good separation.
- Standard Solution Preparation: Accurately weigh and dissolve Delapril Hydrochloride
  reference standard in the mobile phase to prepare a stock solution. Prepare a series of
  dilutions to create a calibration curve.
- Sample Preparation: For solid dosage forms, accurately weigh and crush the tablets.
   Dissolve the powder in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter before injection.
- Chromatographic Conditions:
  - Flow Rate: Typically 1.0 mL/min.
  - Injection Volume: 20 μL.
  - Detection Wavelength: Determined by scanning the UV spectrum of **Delapril Hydrochloride** (e.g., 215 nm).
  - Column Temperature: Ambient or controlled (e.g., 25 °C).
- Data Analysis: Quantify **Delapril Hydrochloride** in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

The following diagram illustrates a typical workflow for HPLC analysis.





Click to download full resolution via product page

General HPLC Analysis Workflow.

# **In Vitro ACE Inhibition Assay**

This assay determines the inhibitory activity of Delapril's active metabolites on ACE. A common method is based on the spectrophotometric measurement of hippuric acid produced from the substrate hippuryl-histidyl-leucine (HHL).

Methodology:



#### Reagent Preparation:

- ACE Solution: Prepare a solution of ACE from rabbit lung in a suitable buffer (e.g., borate buffer).
- Substrate Solution: Dissolve hippuryl-histidyl-leucine (HHL) in the same buffer.
- Inhibitor Solution: Prepare various concentrations of Delapril diacid (the active metabolite) in the buffer.
- Stopping Reagent: 1 M HCl.
- Extraction Solvent: Ethyl acetate.

#### Assay Procedure:

- Pre-incubate the ACE solution with different concentrations of the inhibitor (or buffer for control) at 37 °C for a defined period (e.g., 10 minutes).
- Initiate the enzymatic reaction by adding the HHL substrate solution and incubate at 37 °C for a specified time (e.g., 30-60 minutes).
- Stop the reaction by adding 1 M HCl.
- Extract the hippuric acid formed into ethyl acetate.
- Evaporate the ethyl acetate layer to dryness.
- Reconstitute the residue in deionized water.

#### Measurement and Calculation:

- Measure the absorbance of the reconstituted hippuric acid solution at 228 nm using a spectrophotometer.
- The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A\_control A\_sample) / A\_control] x 100 where A\_control is the absorbance of the control (without inhibitor) and A\_sample is the absorbance in the presence of the inhibitor.



• The IC<sub>50</sub> value (the concentration of inhibitor required to inhibit 50% of ACE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

## **Pharmacokinetic Studies**

Pharmacokinetic studies in animal models, such as rats, are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of **Delapril Hydrochloride**.

In Vivo Protocol Outline (Rat Model):

- Animal Dosing: Administer Delapril Hydrochloride orally (e.g., via gavage) to rats at a specified dose (e.g., 1-10 mg/kg).[10]
- Blood Sampling: Collect blood samples from the rats at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
- Plasma Preparation: Centrifuge the blood samples to separate the plasma.
- Sample Analysis:
  - Develop and validate a sensitive analytical method, such as LC-MS/MS, for the simultaneous quantification of Delapril and its active metabolites (delapril diacid and 5hydroxy delapril diacid) in plasma.
  - The method typically involves protein precipitation followed by chromatographic separation and mass spectrometric detection.
- · Pharmacokinetic Parameter Calculation:
  - Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:
    - Maximum plasma concentration (Cmax)
    - Time to reach maximum plasma concentration (Tmax)
    - Area under the plasma concentration-time curve (AUC)



Elimination half-life (t½)

Pharmacokinetic studies in humans have shown that in patients with essential hypertension, a 30 mg single dose of **Delapril hydrochloride** resulted in a Cmax of 489 ng/ml for Delapril, 635 ng/ml for delapril diacid, and 229 ng/ml for 5-hydroxy delapril diacid.[11] The elimination half-lives for the active metabolites were 1.21 and 1.40 hours, respectively.[11] In patients with chronic renal failure, the elimination half-lives of the active metabolites were significantly prolonged.[12]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Renin–angiotensin system Wikipedia [en.wikipedia.org]
- 2. teachmephysiology.com [teachmephysiology.com]
- 3. researchgate.net [researchgate.net]
- 4. Delapril | C26H32N2O5 | CID 5362116 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Delapril Hydrochloride | Drug Information, Uses, Side Effects, Chemistry |
   PharmaCompass.com [pharmacompass.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Delapril hydrochloride | RAAS | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. The Renin–Angiotensin–Aldosterone System (RAAS): Beyond Cardiovascular Regulation
   PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Delapril hydrochloride Datasheet DC Chemicals [dcchemicals.com]
- 12. ACE Inhibition Assay Protocol OneLab [onelab.andrewalliance.com]
- To cite this document: BenchChem. [Molecular formula and properties of Delapril Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b110345#molecular-formula-and-properties-of-delapril-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com